

physical and chemical properties of 3,5-Dichloro-2-fluoropyridine

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Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973

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An In-depth Technical Guide to **3,5-Dichloro-2-fluoropyridine** for Advanced Research

This guide provides an in-depth analysis of **3,5-Dichloro-2-fluoropyridine**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the core physicochemical properties, reactivity, and practical applications of this compound, grounded in established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

3,5-Dichloro-2-fluoropyridine is a polysubstituted heteroaromatic compound whose utility is defined by the unique electronic interplay of its halogen substituents. At ambient conditions, it is typically an off-white to pale yellow crystalline solid.^[1] A comprehensive summary of its physical properties is presented below.

Table 1: Physicochemical Properties of 3,5-Dichloro-2-fluoropyridine

Property	Value	Source(s)
CAS Number	823-56-3	[1]
Molecular Formula	C ₅ H ₂ Cl ₂ FN	[1]
Molecular Weight	165.98 g/mol	[1]
Appearance	Off-white to pale yellow crystalline powder/solid	[1]
Melting Point	41-43 °C	[1]
Boiling Point	173-174 °C	[2]
Density	1.5 g/mL	[2]
Solubility	Soluble in methanol and other common organic solvents.	[1]
Storage	Refrigerate (0-8 °C), keep sealed in a dry, dark place.	[1]
Synonyms	2-Fluoro-3,5-dichloropyridine	[1]

Note: Reported values for boiling point and density can vary between sources, likely due to different measurement conditions.

Spectroscopic Characterization

The structural identity and purity of **3,5-Dichloro-2-fluoropyridine** are unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry.

The NMR spectra are critical for structural elucidation. The electronegative fluorine atom and the chlorine atoms induce distinct shifts and coupling patterns in the aromatic protons.

- ¹H NMR: The proton spectrum displays two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. Each signal appears as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom at C2.

- ^{19}F NMR: The fluorine spectrum shows a single doublet of doublets, confirming the presence of one fluorine environment coupled to the two aromatic protons.
- ^{13}C NMR: While specific experimental data is not readily available in cited literature, the spectrum is expected to show five distinct signals for the aromatic carbons. The carbon attached to fluorine (C2) would exhibit a large one-bond C-F coupling constant (^1JCF), and its chemical shift would be significantly downfield. The carbons attached to chlorine (C3 and C5) would also be downfield, while the remaining carbons (C4 and C6) would appear at relatively higher field.

Table 2: NMR Spectral Data (400 MHz, CDCl_3)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Assignment
^1H	8.07	dd	$J = 2.32 \text{ Hz (H-4)}, 1.47 \text{ Hz (F-2)}$	H-6
7.83	dd	$J = 2.32 \text{ Hz (H-6)}, 7.63 \text{ Hz (F-2)}$	H-4	
^{19}F	-73.77	dd	$J = 7.63 \text{ Hz (H-4)}, 1.47 \text{ Hz (H-6)}$	F-2

Data sourced from Ahmadi et al.[\[1\]](#)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion.

- Molecular Ion ($\text{M}^{+\cdot}$): A prominent cluster of peaks is observed at m/z 165, 167, and 169.[\[1\]](#) This pattern is the hallmark of a molecule containing two chlorine atoms, with the relative intensities (approx. 9:6:1) reflecting the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.
- Key Fragmentation: A significant fragment is observed at m/z 130, corresponding to the loss of a chlorine radical ($\text{M-Cl})^{+\cdot}$.[\[1\]](#) This is a common fragmentation pathway for chlorinated aromatic compounds.

Table 3: Key Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Proposed Fragment
165	100	$[M]^{+ \cdot}$ ($C_5H_2^{35}Cl_2FN$)
167	63	$[M+2]^{+ \cdot}$ ($C_5H_2^{35}Cl^{37}ClFN$)
169	10	$[M+4]^{+ \cdot}$ ($C_5H_2^{37}Cl_2FN$)
130	50	$[M-Cl]^+$

Data sourced from Ahmadi et al.[\[1\]](#)

While specific peak data is not detailed in the available literature, the IR spectrum for **3,5-Dichloro-2-fluoropyridine** is expected to exhibit characteristic absorption bands consistent with its structure:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
- $\sim 1600\text{-}1400\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the pyridine ring.
- $\sim 1250\text{-}1000\text{ cm}^{-1}$: C-F stretching vibrations.
- $\sim 850\text{-}650\text{ cm}^{-1}$: C-Cl stretching vibrations.

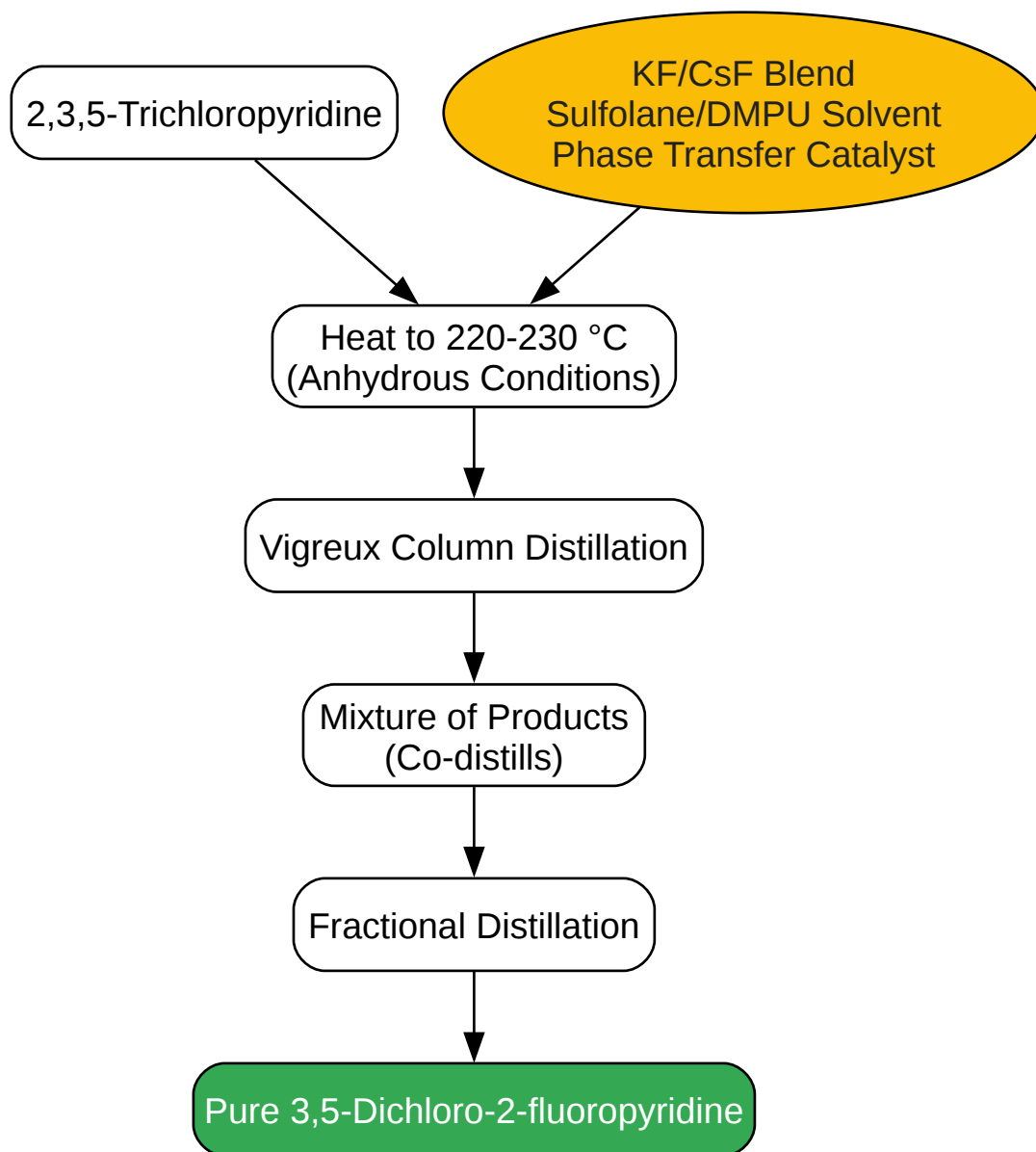
Section 2: Chemical Reactivity and Synthetic Logic

The chemical behavior of **3,5-Dichloro-2-fluoropyridine** is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the three electronegative halogen substituents. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (S_NAr) reactions.

The Mechanism of Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr reaction proceeds via a two-step addition-elimination mechanism. The key to this pathway is the ability of the electron-withdrawing pyridine nitrogen and halogen atoms to

stabilize the negatively charged intermediate, known as a Meisenheimer complex.



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Phone: (601) 213-4426

Email: info@benchchem.com